molecular formula C14H16N2O5 B8477781 4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic Acid

4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic Acid

Cat. No. B8477781
M. Wt: 292.29 g/mol
InChI Key: RMLYXMMBIZLGAQ-UHFFFAOYSA-N
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Description

(2S,4S)-Monatin is an alpha-amino acid.

properties

Product Name

4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic Acid

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid

InChI

InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)

InChI Key

RMLYXMMBIZLGAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O

melting_point

216 - 220 °C

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.13 g (0.38 mmol) of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt was dissolved in 5 ml of aqueous 28% ammonia, to which 0.09 g of 5% rhodium carbon was added, for reaction at ambient temperature and a hydrogen pressure of 7.5 atmospheres. 14 hours later, the catalyst was filtered off, and the resulting solution was concentrated to dryness, to obtain a mixture of 0.075 g (0.23 mmol) of the ammonium salt of (2S, 4S)/(2R, 4R)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin) and 0.036 g (0.11 mmol) of the ammonium salt of (2S, 4R)/(2R, 4S)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin).
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium salt
Quantity
0.075 g
Type
reactant
Reaction Step Three
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ammonium salt
Quantity
0.036 g
Type
reactant
Reaction Step Three
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.13 g (0.38 mmol) of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt was dissolved in 5 ml of aqueous 28% ammonia, to which 0.09 g of 5% rhodium carbon was added, for reaction at ambient temperature and a hydrogen pressure of 7.5 atmospheres. 14 hours later, the catalyst was filtered off, and the resulting solution was concentrated to dryness, to obtain a mixture of 0.075 g (0.23 mmol) of the ammonium salt of (2S,4S)/(2R,4R)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin) and 0.036 g (0.11 mmol) of the ammonium salt of (2S,4R)/(2R,4S)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin).
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium salt
Quantity
0.075 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ammonium salt
Quantity
0.036 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic Acid
Reactant of Route 2
Reactant of Route 2
4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic Acid
Reactant of Route 3
4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic Acid
Reactant of Route 4
4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic Acid
Reactant of Route 5
4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic Acid
Reactant of Route 6
Reactant of Route 6
4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic Acid

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